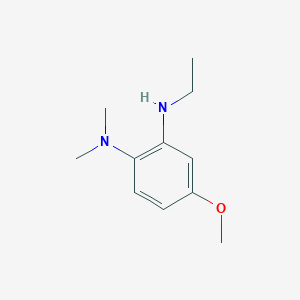
Di-tert-Butyl (2-formylphenyl)imidodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl (2-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-formylphenyl)imidodicarbonate typically involves the reaction of 2-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-Butyl (2-formylphenyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: 2-carboxyphenyl imidodicarbonate.
Reduction: 2-hydroxyphenyl imidodicarbonate.
Substitution: Various substituted imidodicarbonates depending on the substituent introduced.
Applications De Recherche Scientifique
Di-tert-Butyl (2-formylphenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di-tert-Butyl (2-formylphenyl)imidodicarbonate involves its reactivity with nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but lacks the formyl group, making it less reactive in certain transformations.
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate: Contains a hydroxyethyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
Di-tert-Butyl (2-formylphenyl)imidodicarbonate is unique due to the presence of both formyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a versatile reagent in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
tert-butyl N-(2-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-11H,1-6H3 |
Clé InChI |
FQVFZFXKSMARFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1C=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


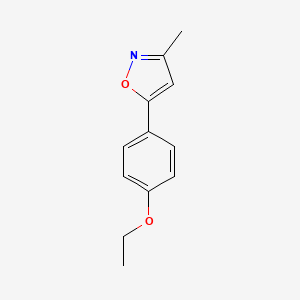
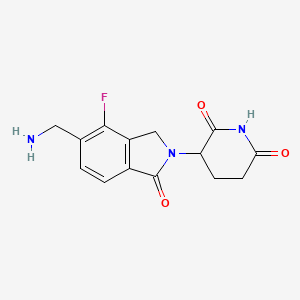

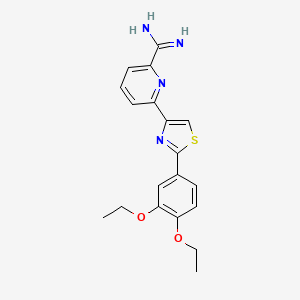
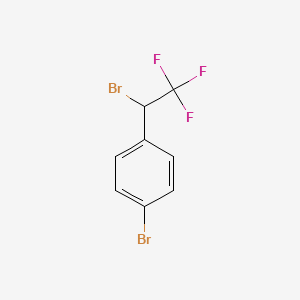
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
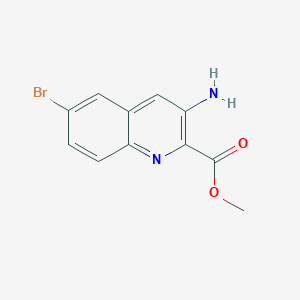
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
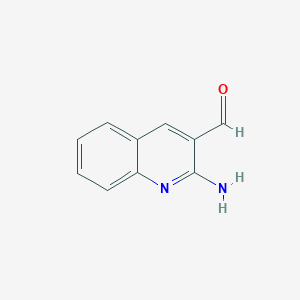
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
